(R)-Fesoterodine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Fesoterodine fumarate is a chemical compound used primarily in the treatment of overactive bladder syndrome. It is a prodrug of 5-hydroxymethyl tolterodine, which is an active metabolite that exerts antimuscarinic effects. This compound helps in reducing urinary frequency, urgency, and incontinence by relaxing the bladder muscles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fesoterodine fumarate involves several steps. One common method includes the reaction of 5-hydroxymethyl tolterodine with fumaric acid to form the fumarate salt. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-Fesoterodine fumarate follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
®-Fesoterodine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its active form.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of ®-Fesoterodine fumarate, which can have different pharmacological properties.
Scientific Research Applications
®-Fesoterodine fumarate has several scientific research applications:
Chemistry: It is used in studies related to drug synthesis and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and receptor interactions.
Medicine: It is extensively researched for its therapeutic effects in treating overactive bladder syndrome and other urinary disorders.
Industry: The compound is used in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
®-Fesoterodine fumarate exerts its effects by acting as a prodrug. Once administered, it is metabolized into 5-hydroxymethyl tolterodine, which binds to muscarinic receptors in the bladder. This binding inhibits the action of acetylcholine, leading to relaxation of the bladder muscles and reduction in urinary symptoms. The primary molecular targets are the M2 and M3 muscarinic receptors, which play a crucial role in bladder contraction.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another antimuscarinic agent used for overactive bladder.
Oxybutynin: A compound with similar therapeutic effects but different chemical structure.
Solifenacin: Another muscarinic receptor antagonist used for urinary disorders.
Uniqueness
®-Fesoterodine fumarate is unique due to its prodrug nature, which allows for a more controlled release of the active metabolite. This results in a more consistent therapeutic effect and potentially fewer side effects compared to other similar compounds.
Properties
Molecular Formula |
C30H41NO7 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m1./s1 |
InChI Key |
MWHXMIASLKXGBU-GNAFDRTKSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.